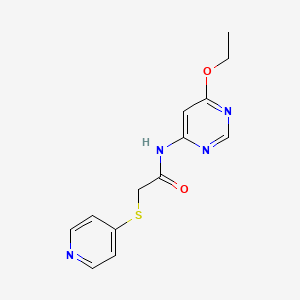
N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with an ethoxy group and a thioether linkage to a pyridine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, employing techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data for this compound is limited, its structural analogs suggest a promising profile against bacterial pathogens.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was observed that many exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety margin . This suggests that this compound may also exhibit low toxicity, although specific data needs to be generated for confirmation.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is often influenced by their structural features. For example, the presence of electron-donating or withdrawing groups can significantly affect the potency and selectivity of these compounds against various biological targets. The pyridine and pyrimidine rings are critical in mediating interactions with biological macromolecules, which can be explored further through molecular docking studies.
Case Studies
- Anti-Tubercular Activity : A series of compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM, indicating significant potential for further development as anti-tubercular agents .
- Tyrosinase Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives exhibited IC50 values in the low micromolar range, suggesting that modifications to the core structure can enhance inhibitory activity .
Data Tables
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 | Significant activity |
| Compound B | Tyrosinase Inhibition | 0.51 | High potency |
| N-(6-Ethoxy...) | Cytotoxicity | >200 | Low toxicity reported |
Eigenschaften
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-19-13-7-11(15-9-16-13)17-12(18)8-20-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCCEFOZFJHRKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CSC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














